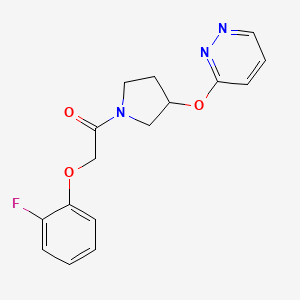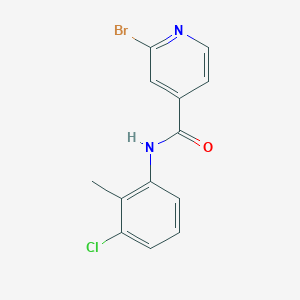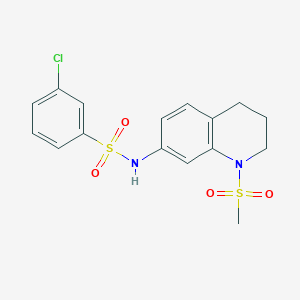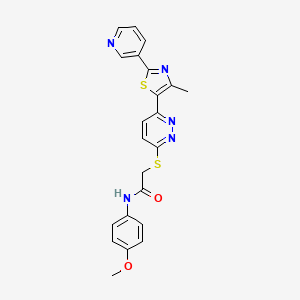![molecular formula C7H7ClO4S2 B2747192 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid CAS No. 851175-94-5](/img/structure/B2747192.png)
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid is an organic compound with the molecular formula C7H7ClO4S2 It is characterized by the presence of a chlorinated thiophene ring, a methanesulfonyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid typically involves the following steps:
Chlorination of Thiophene: Thiophene is chlorinated to produce 5-chlorothiophene.
Sulfonylation: The chlorinated thiophene undergoes sulfonylation with methanesulfonyl chloride in the presence of a base such as pyridine to form 5-chlorothiophen-2-yl methanesulfonate.
Acetylation: The sulfonated intermediate is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with a sulfide group.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The chlorinated thiophene ring can also participate in π-π interactions with aromatic residues in biological targets, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-[(5-Bromothiophen-2-yl)methanesulfonyl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-[(5-Methylthiophen-2-yl)methanesulfonyl]acetic acid: Contains a methyl group instead of chlorine.
2-[(5-Nitrothiophen-2-yl)methanesulfonyl]acetic acid: Features a nitro group in place of chlorine.
Uniqueness
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the sulfonyl and acetic acid groups also provides a versatile platform for further chemical modifications and applications.
Propiedades
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylsulfonyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-6-2-1-5(13-6)3-14(11,12)4-7(9)10/h1-2H,3-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPVNCUCZOEJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/new.no-structure.jpg)

![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)


![4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2747123.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)


![2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile](/img/structure/B2747129.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)
